Fenamidone

Übersicht

Beschreibung

Fenamidone is an imidazole fungicide used to treat Oomycete diseases on a wide range of crops . It has a low aqueous solubility but is soluble in many organic solvents . It is not normally persistent in soil or water systems .

Chemical Reactions Analysis

Fenamidone is a stable compound under normal conditions. The dissipation of residues best followed 1st + 1st order for all the test fungicides . The half-life period for Fenamidone was found to be between 2 and 3 days depending on the dose of application .

Physical And Chemical Properties Analysis

Fenamidone is a thermally stable solid . It has a melting point of 137 °C . The compound is poorly soluble in water but soluble in toluene, dichloromethane, and acetone . It is stable at pH 5 and pH 7 and hydrolyses under acidic or alkaline conditions .

Wissenschaftliche Forschungsanwendungen

Disease Control in Agriculture

Fenamidone is extensively used in agriculture for controlling a variety of plant diseases. It is particularly effective against diseases caused by water molds or oomycetes, such as downy mildew, late blight, and early blight . These diseases can severely affect crops like grapes, vegetables, potatoes, and ornamentals, making Fenamidone a critical tool for crop protection.

Horticulture and Crop Safety

In horticulture, Fenamidone has been evaluated for its safety and efficacy against diseases in ornamental plants and vegetables. Studies have shown that it can be safely used as a drench or foliar application to control root rots, stem blights, and leaf blights caused by various Phytophthora and Pythium species .

Food Safety and Residue Management

Fenamidone’s role in food safety is significant, especially in terms of residue management in crops. Research has been conducted to validate analytical methods for detecting Fenamidone residues, ensuring that the levels in food products are within safe limits set by regulatory bodies .

Environmental Impact

The environmental impact of Fenamidone has been a subject of study, with a focus on its behavior in soil and water systems. It is known to have moderate mobility in drain flow and moderate toxicity to various terrestrial and aquatic species. However, it is not normally persistent in the environment .

Analytical Method Development

Scientific research has also focused on developing robust analytical methods for detecting Fenamidone residues in horticultural crops. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been used for this purpose, ensuring accurate monitoring of its presence in food products .

Crop Protection and Fungicide Resistance

Fenamidone plays a vital role in integrated pest management strategies. Its efficacy in controlling oomycete pathogens helps in reducing the reliance on fungicides that are prone to resistance development. This contributes to sustainable crop protection practices .

Compatibility with Biocontrol Agents

Research has explored the compatibility of Fenamidone with biocontrol agents. This is crucial for developing integrated approaches that combine chemical and biological methods for disease control, thereby reducing the environmental footprint of crop protection .

Global Agricultural Practices

Fenamidone’s applications extend to global agricultural practices, where it is used to address the challenges of pests and diseases in diverse climatic conditions. Its acquisition by companies like Gowan indicates its importance and potential for future development in crop protection .

Eigenschaften

IUPAC Name |

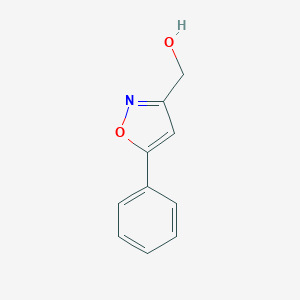

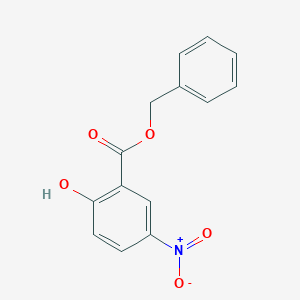

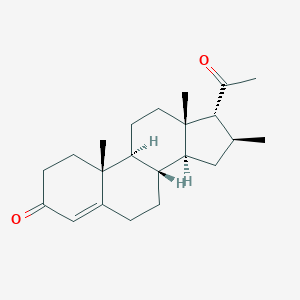

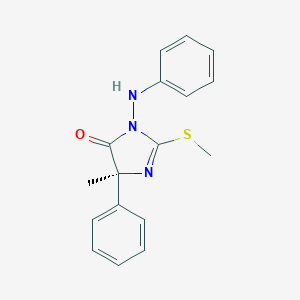

(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVPQMGRYSRMIW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034590 | |

| Record name | Fenamidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenamidone | |

CAS RN |

161326-34-7 | |

| Record name | Fenamidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161326-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenamidone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161326347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Imidazol-4-one, 3,5-dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-, (5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN24MG2Z5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fenamidone exert its antifungal activity?

A1: Fenamidone inhibits mitochondrial respiration in fungi by targeting the cytochrome bc1 complex at the Qo site, located in the mitochondrial inner membrane. [] This inhibition disrupts the electron transport chain, ultimately halting energy production and leading to fungal death. [, , ]

Q2: Does the target site of fenamidone differ between fungal species?

A2: While fenamidone primarily targets the cytochrome bc1 complex in most fungi, slight variations in the binding site and affinity can exist between different species. []

Q3: What are the downstream effects of fenamidone's interaction with its target?

A3: By inhibiting the cytochrome bc1 complex, fenamidone disrupts the electron transport chain, leading to a cascade of events: [, ]

Q4: What is the molecular formula and weight of fenamidone?

A4: The molecular formula of fenamidone is C19H19FN4OS. It has a molecular weight of 366.45 g/mol.

Q5: How does the presence of epicuticular waxes affect fenamidone's degradation?

A5: Research indicates that the presence of epicuticular waxes can increase the half-life of fenamidone, suggesting slower degradation. []

Q6: How stable is fenamidone in different environmental conditions?

A6: Studies have shown that photodegradation is a major degradation pathway for fenamidone. [] Additionally, factors such as temperature, pH, and the presence of organic matter can influence its stability.

Q7: What are the known mechanisms of resistance to fenamidone in fungi?

A7: A single point mutation in the cytochrome b gene (G143A) has been identified in fenamidone-insensitive isolates of Pythium aphanidermatum. [] This mutation is associated with reduced sensitivity to Quinone outside inhibitor (QoI) fungicides, including fenamidone. [, ]

Q8: Does cross-resistance occur between fenamidone and other QoI fungicides?

A8: Yes, cross-resistance can occur between fenamidone and other QoI fungicides like azoxystrobin. This is often attributed to the shared target site and the presence of the F129L mutation in some resistant isolates. [, , ]

Q9: Are there any reports of cross-resistance between fenamidone and fungicides with different modes of action?

A9: Interestingly, isolates of Alternaria solani with reduced sensitivity to azoxystrobin (a QoI) were found to be more sensitive to boscalid (a complex II inhibitor), exhibiting negative cross-resistance. []

Q10: What strategies can be employed to manage fungicide resistance?

A10: Several strategies can help mitigate resistance development:

- Fungicide rotation: Alternating between fungicides with different MOAs. [, ]

- Mixture applications: Combining fungicides with different MOAs in a single application. [, ]

Q11: What is the efficacy of fenamidone against Pythium root rot in poinsettias?

A11: Fenamidone effectively controlled Pythium root rot caused by Pythium aphanidermatum in poinsettia cultivars, showing comparable efficacy to mefenoxam and etridiazole. [, , ]

Q12: How effective are fenamidone-containing fungicide mixtures in controlling potato late blight?

A12: Fenamidone mixed with propamocarb-hydrochloride (Consente) displayed high efficacy (90.11-97.23%) against potato late blight caused by Phytophthora infestans, surpassing the efficacy of propamocarb-hydrochloride + mancozeb. []

Q13: What analytical techniques are used to determine fenamidone residues in food and environmental samples?

A13: Several analytical methods have been developed and validated for detecting and quantifying fenamidone residues, including:

- Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS): This method has been successfully applied to determine fenamidone residues in vegetables and soil. []

- Gas chromatography with mass spectrometry (GC-MS): This technique has been validated for analyzing fenamidone in grapes and wines, demonstrating good accuracy and precision. []

- High-performance liquid chromatography-mass spectrometry (HPLC-MS): This method has been utilized for quantifying fenamidone residues in animal-derived food products. []

- Surface-enhanced Raman spectroscopy (SERS): This technique offers a rapid and sensitive approach for detecting fenamidone residues. []

Q14: What are the potential environmental impacts of fenamidone use?

A14: Like many pesticides, fenamidone use raises concerns about its potential impact on the environment.

- Water contamination: Fenamidone has been detected in surface and groundwater samples, indicating its potential for environmental persistence and mobility. []

Q15: What strategies can be implemented to mitigate the environmental risks associated with fenamidone?

A15: Minimizing the environmental footprint of fenamidone requires a multifaceted approach:

- Integrated pest management (IPM): Integrating cultural, biological, and chemical control methods to reduce reliance on synthetic fungicides. []

Q16: Are there any viable alternatives to fenamidone for controlling oomycete diseases?

A16: Yes, several alternative fungicides with different MOAs can be used to manage oomycete diseases, including:

- Dimethomorph: A carboxylic acid amide fungicide that inhibits the synthesis of cell wall components in oomycetes. [, , ]

- Mancozeb: A contact fungicide that disrupts fungal metabolism through multi-site action. [, , , ]

- Propamocarb hydrochloride: A systemic fungicide that inhibits the biosynthesis of phospholipids and fatty acids in oomycetes. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.